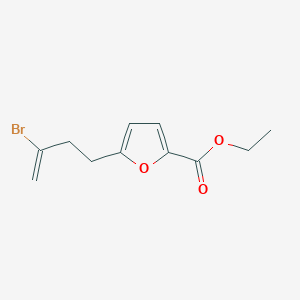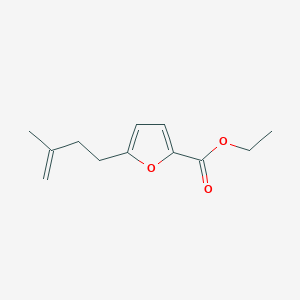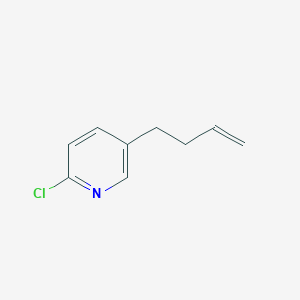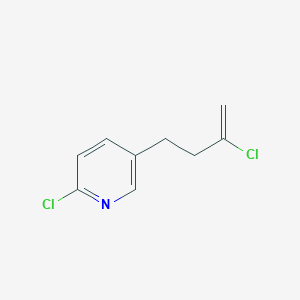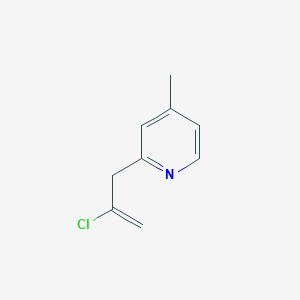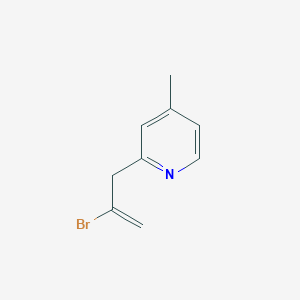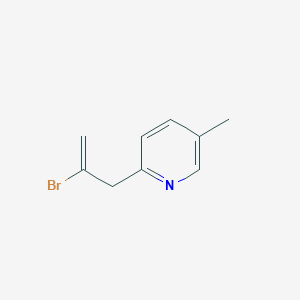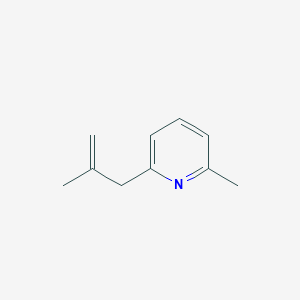
2-Chloro-3-(5-methyl-2-pyridyl)-1-propene
説明
2-Chloro-3-(5-methyl-2-pyridyl)-1-propene, also known as CMPP, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of pyridine and is commonly used in the synthesis of other organic compounds. In
作用機序
The mechanism of action of 2-Chloro-3-(5-methyl-2-pyridyl)-1-propene is not well-understood, but it is believed to act as a reactive electrophile. This compound is known to react with nucleophiles such as thiols, amines, and carboxylic acids, forming covalent bonds. This reactivity makes this compound a useful tool for studying the reactivity of other nucleophiles in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. This compound has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not well-understood.
実験室実験の利点と制限
One of the major advantages of 2-Chloro-3-(5-methyl-2-pyridyl)-1-propene is its reactivity with nucleophiles, which makes it a useful tool for studying the reactivity of other compounds in biological systems. However, this reactivity also makes this compound potentially hazardous to work with, as it can react with a wide range of biological molecules. Additionally, the mechanism of action of this compound is not well-understood, which limits its usefulness for certain types of research.
将来の方向性
There are many potential future directions for research involving 2-Chloro-3-(5-methyl-2-pyridyl)-1-propene. One area of interest is the development of new synthetic methods for this compound, which could make it more accessible for scientific research. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in the development of new pharmaceuticals and other organic compounds. Finally, research is needed to better understand the potential hazards associated with working with this compound in the laboratory, and to develop safer methods for handling this compound.
科学的研究の応用
2-Chloro-3-(5-methyl-2-pyridyl)-1-propene has been used extensively in scientific research for a variety of applications. One of the most common uses of this compound is in the synthesis of other organic compounds. This compound is a versatile intermediate that can be used to create a wide range of other compounds, including pharmaceuticals, agrochemicals, and materials science products.
特性
IUPAC Name |
2-(2-chloroprop-2-enyl)-5-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-7-3-4-9(11-6-7)5-8(2)10/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGOECNGZZTAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261762 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951887-13-1 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




